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Compound of Interest

Compound Name: Bryostatin 2

Cat. No.: B1667956 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and

evaluation of Bryostatin 2 analogs and derivatives. Bryostatins are a class of marine-derived

macrolides that have garnered significant interest due to their potent and diverse biological

activities, primarily mediated through their interaction with protein kinase C (PKC) isozymes.[1]

[2][3] The limited natural abundance of these compounds has spurred extensive research into

their total synthesis and the development of simplified, synthetically accessible analogs that

retain or even improve upon the therapeutic profile of the natural products.[1][4]

These notes focus on key synthetic strategies, including total synthesis and function-oriented

synthesis of simplified analogs, and provide protocols for their biological evaluation.

Data Presentation: Biological Activity of Bryostatin
Analogs
The following tables summarize the biological activity of selected Bryostatin 2 analogs and

derivatives, focusing on their binding affinity to PKC and their anti-proliferative effects on

cancer cell lines.

Table 1: Protein Kinase C (PKC) Binding Affinity of Bryostatin Analogs
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Compound Description
PKC Binding
Affinity (Ki, nM)

Reference

Bryostatin 1 Natural Product 1.35

Bryostatin 2 Natural Product -

C7-OAc analog 5
Simplified A-ring

analog
2.0

C7-deoxy analog 6
Simplified A-ring

analog
1.4

C7-OH analog 4
Simplified A-ring

analog
19

WN-3
C26-des-methyl

analog
63.9

WN-7
C26-des-methyl

analog
63.1

Glutarate linker

analog (C26-H)

Highly simplified

analog
< 5

Glutarate linker

analog (C26-Me)

Highly simplified

analog

~180-fold less potent

than C26-H analog

Analog 7c
Simplified spacer

domain
3.4

Analog 8
Simplified spacer

domain
8.3

Table 2: Anti-proliferative Activity of Bryostatin Analogs
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Compound Cell Line Activity Metric Value Reference

Ring-expanded

analog 1

NCI-ADR (Breast

Cancer)
IC50 123 nM

Analog 7c

Various Human

Cancer Cell

Lines

Growth Inhibition 1.8-170 ng/mL

Experimental Protocols
The synthesis of bryostatin analogs involves several key chemical transformations. Below are

representative protocols for some of the most critical steps.

Protocol 1: Yamaguchi Macrolactonization for Bryostatin
Analog Synthesis
This protocol describes the intramolecular esterification to form the macrolactone core of

bryostatin analogs, a crucial step in many total syntheses.

Materials:

Hydroxycarboxylic acid precursor (seco-acid)

2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent)

Triethylamine (Et3N)

4-(Dimethylamino)pyridine (DMAP)

Anhydrous toluene

Standard glassware for inert atmosphere reactions

Procedure:

Dissolve the hydroxycarboxylic acid precursor in anhydrous toluene under an argon

atmosphere.
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Add triethylamine (2.0-2.5 equivalents) to the solution and stir.

Slowly add 2,4,6-trichlorobenzoyl chloride (1.5-2.0 equivalents) to the reaction mixture at

room temperature. Stir for 2-4 hours to form the mixed anhydride.

In a separate flask, prepare a solution of DMAP (4-5 equivalents) in a large volume of

anhydrous toluene. This will be the high-dilution vessel.

Using a syringe pump, slowly add the mixed anhydride solution to the refluxing DMAP

solution over a period of 8-12 hours to favor intramolecular cyclization.

After the addition is complete, continue to reflux the reaction mixture for an additional 1-2

hours.

Cool the reaction to room temperature and quench with a saturated aqueous solution of

sodium bicarbonate.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the

macrolactone.

Protocol 2: Julia-Kocienski Olefination for Fragment
Coupling
This protocol outlines a modified Julia olefination for the stereoselective formation of trans-

alkenes, a common strategy for coupling key fragments in bryostatin synthesis.

Materials:

Aldehyde fragment

Phenyltetrazolyl (PT) sulfone fragment

Potassium bis(trimethylsilyl)amide (KHMDS)
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Anhydrous tetrahydrofuran (THF)

Standard glassware for inert atmosphere reactions

Procedure:

Dissolve the PT sulfone fragment in anhydrous THF under an argon atmosphere and cool to

-78 °C.

Slowly add a solution of KHMDS (1.1 equivalents) in THF to the sulfone solution and stir for

30 minutes to generate the sulfonyl carbanion.

Add a solution of the aldehyde fragment in anhydrous THF to the reaction mixture at -78 °C.

Stir the reaction at -78 °C for 1-2 hours, monitoring by TLC for the consumption of the

starting materials.

Quench the reaction at -78 °C by the addition of a saturated aqueous solution of ammonium

chloride.

Allow the reaction mixture to warm to room temperature and extract with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to yield the desired

trans-alkene.

Protocol 3: Ring-Closing Metathesis (RCM) for
Macrocycle Formation
This protocol describes the use of a Grubbs catalyst for the formation of the macrocyclic ring in

certain bryostatin analogs.

Materials:

Diene precursor
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Grubbs-Hoveyda second-generation catalyst

Anhydrous dichloromethane (DCM) or toluene

Standard glassware for inert atmosphere reactions

Procedure:

Dissolve the diene precursor in anhydrous DCM or toluene under an argon atmosphere. The

concentration should be low (e.g., 0.001 M) to favor intramolecular reaction.

Add the Grubbs-Hoveyda second-generation catalyst (5-10 mol%) to the solution.

Heat the reaction mixture to reflux and stir for 12-24 hours, monitoring by TLC.

Cool the reaction to room temperature and concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel to afford the cyclic

alkene.

Protocol 4: Protein Kinase C (PKC) Binding Assay
This protocol provides a general method for determining the binding affinity of synthesized

bryostatin analogs to PKC.

Materials:

Synthesized bryostatin analog

[3H]-Phorbol 12,13-dibutyrate ([3H]-PDBu)

PKC enzyme preparation (e.g., from rat brain or recombinant source)

Phosphatidylserine

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 1 mM CaCl2, 1 mM DTT)

Glass fiber filters
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Scintillation cocktail and counter

Procedure:

Prepare a series of dilutions of the bryostatin analog in the assay buffer.

In a microcentrifuge tube, combine the PKC enzyme preparation, phosphatidylserine, and

the assay buffer.

Add a fixed concentration of [3H]-PDBu to each tube.

Add the different concentrations of the bryostatin analog to the tubes. Include a control with

no analog (total binding) and a control with a high concentration of unlabeled PDBu (non-

specific binding).

Incubate the mixture at 37 °C for 15-30 minutes.

Terminate the binding reaction by rapid filtration through glass fiber filters.

Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity

using a scintillation counter.

Calculate the specific binding at each analog concentration by subtracting the non-specific

binding from the total binding.

Determine the Ki value by non-linear regression analysis of the competition binding data.
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Caption: PKC activation by Bryostatin analogs.

Experimental Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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